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molecular formula C6H8N4 B8586750 Propanedinitrile, [amino(dimethylamino)methylene]- CAS No. 60025-21-0

Propanedinitrile, [amino(dimethylamino)methylene]-

Cat. No. B8586750
M. Wt: 136.15 g/mol
InChI Key: JOMXGLMNJUSMQX-UHFFFAOYSA-N
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Patent
US04075001

Procedure details

Into a pressure bottle were placed 5.6 g of 3-amino-2-cyano-3-(methylthio)propenenitrile and 3 ml of dimethylformamide, and the mixture was cooled to 0°. A volume of 5.4 ml (3.6 g) of dimethylamine was condensed in a dry-ice trap and added to the pressure bottle. The bottle was sealed and the reaction mixture was heated, with stirring, at 100° for 3-4 hours (in subsequent runs, the heating time was reduced to 80 minutes without reducing the yield). After this time, the mixture was allowed to cool to ambient temperature, where it stood for two days. The pressure bottle was cooled to 0° and opened. The mixture was allowed to attain ambient temperature, then was poured into 300 ml of ice-water, causing a white solid to precipitate. The slurry was stirred for 30 minutes. The solid product was collected by filtration and washed with cold water to give 5.1 g of 3-amino-2-cyano-3-(dimethylamino)propenenitrile, m.p. 228°-229°. The nmr was consistent with the assigned structure.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](SC)=[C:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:10][NH:11][CH3:12]>CN(C)C=O>[NH2:1][C:2]([N:11]([CH3:12])[CH3:10])=[C:3]([C:6]#[N:7])[C:4]#[N:5]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
NC(=C(C#N)C#N)SC
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
CNC
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, at 100° for 3-4 hours (in subsequent runs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0°
CUSTOM
Type
CUSTOM
Details
condensed in a dry-ice trap
ADDITION
Type
ADDITION
Details
added to the pressure bottle
CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
WAIT
Type
WAIT
Details
the heating time was reduced to 80 minutes
Duration
80 min
CUSTOM
Type
CUSTOM
Details
yield)
WAIT
Type
WAIT
Details
where it stood for two days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The pressure bottle was cooled to 0°
CUSTOM
Type
CUSTOM
Details
to attain ambient temperature
CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
The slurry was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
NC(=C(C#N)C#N)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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